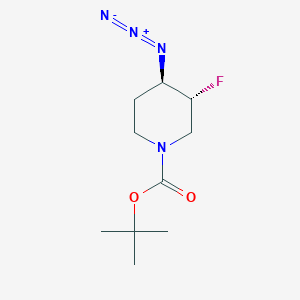
trans-4-azido-1-Boc-3-fluoropiperidine
描述
trans-4-azido-1-Boc-3-fluoropiperidine: is a chemical compound with the molecular formula C11H19FN4O2. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The compound features an azido group (-N3) at the 4-position, a tert-butoxycarbonyl (Boc) protecting group at the 1-position, and a fluorine atom at the 3-position. This unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-azido-1-Boc-3-fluoropiperidine typically involves multiple steps:
Starting Material: The synthesis begins with commercially available 3-fluoropiperidine.
Protection: The nitrogen atom in the piperidine ring is protected using a tert-butoxycarbonyl (Boc) group to form 1-Boc-3-fluoropiperidine.
Azidation: The 4-position of the piperidine ring is then functionalized with an azido group using sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring safety measures for handling azides, which can be explosive.
化学反应分析
Types of Reactions:
Substitution Reactions: The azido group in trans-4-azido-1-Boc-3-fluoropiperidine can undergo nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Sodium Azide (NaN3): Used for azidation reactions.
Lithium Aluminum Hydride (LiAlH4): Used for reduction of the azido group.
Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.
Major Products Formed:
Amines: Formed from the reduction of the azido group.
Deprotected Piperidine: Formed from the removal of the Boc group.
科学研究应用
Chemistry:
Intermediate in Organic Synthesis: trans-4-azido-1-Boc-3-fluoropiperidine is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a valuable building block in the synthesis of potential drug candidates, especially those targeting the central nervous system.
Industry:
Chemical Manufacturing: Used in the production of fine chemicals and advanced intermediates for various applications.
作用机制
The mechanism of action of trans-4-azido-1-Boc-3-fluoropiperidine is primarily related to its reactivity as an azide and its ability to undergo various chemical transformations. The azido group can participate in click chemistry reactions, forming stable triazole rings, which are valuable in drug design and materials science. The Boc group provides protection during synthetic steps, ensuring selective reactions at other positions in the molecule.
相似化合物的比较
trans-4-(Boc-amino)-3-fluoropiperidine: Similar structure but with an amino group instead of an azido group.
1-Boc-4-azido-3-fluoropiperidine: Another isomer with the same functional groups but different spatial arrangement.
Uniqueness:
Azido Group: The presence of the azido group in trans-4-azido-1-Boc-3-fluoropiperidine provides unique reactivity, particularly in click chemistry.
Fluorine Atom: The fluorine atom at the 3-position can influence the compound’s electronic properties and reactivity, making it distinct from other piperidine derivatives.
属性
IUPAC Name |
tert-butyl (3R,4R)-4-azido-3-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN4O2/c1-10(2,3)17-9(16)15-5-4-8(13-14-12)7(11)6-15/h7-8H,4-6H2,1-3H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAVSWPCIFSAHP-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














